4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one
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Overview
Description
4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO2 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups and a prop-2-enyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the desired oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents at the prop-2-enyl position .
Scientific Research Applications
4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: Similar in structure but lacks the prop-2-enyl group.
3-Methyl-1,3-oxazolidin-2-one: Contains a methyl group instead of the dimethyl and prop-2-enyl groups.
2-Methyl-2-prop-2-ynylcyclohexane-1,3-dione: Shares some structural features but differs in the ring system and functional groups.
Uniqueness
4,4-Dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
64066-25-7 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4,4-dimethyl-3-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-4-5-9-7(10)11-6-8(9,2)3/h4H,1,5-6H2,2-3H3 |
InChI Key |
VZIMETIGCILATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1CC=C)C |
Origin of Product |
United States |
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